ALDH3A1 Inhibition: 2-Bromo-6-(diethylamino)benzaldehyde vs. the DEAB Pan-Inhibitor Scaffold
2-Bromo-6-(diethylamino)benzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2,100 nM in a spectrophotometric benzaldehyde oxidation assay [1]. This contrasts with the well-characterized analog 4-(diethylamino)benzaldehyde (DEAB), which exhibits a Ki of 4 nM for ALDH1 (approximately 500-fold more potent but as a pan-inhibitor with broad isoform activity) and acts as an irreversible inactivator of ALDH7A1 via covalent acyl-enzyme formation [2]. The reduced ALDH3A1 potency of the 2-bromo-6-diethylamino derivative relative to DEAB reflects the impact of ortho-bromo substitution and regioisomeric placement of the diethylamino group on isoform engagement, offering a differentiated tool for probing ALDH3A1-specific biology without the irreversible pan-inhibition profile associated with DEAB .
| Evidence Dimension | ALDH isoform inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 2,100 nM (ALDH3A1) |
| Comparator Or Baseline | DEAB (4-diethylaminobenzaldehyde): Ki = 4 nM (ALDH1); irreversible inactivator of ALDH7A1 |
| Quantified Difference | Target compound is ~500-fold less potent on ALDH3A1 than DEAB is on ALDH1 (cross-isoform comparison) |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, 1 min preincubation, spectrophotometric analysis |
Why This Matters
For researchers investigating ALDH3A1 in cancer stem cells or chemoresistance, this compound provides an alternative probe with isoform selectivity distinct from DEAB's pan-inhibition profile.
- [1] BindingDB. CHEMBL1890994 (BDBM50447072): IC₅₀ = 2.10E+3 nM for human ALDH3A1. View Source
- [2] Luo, M. et al. ACS Chem. Biol. 2015, 10, 693-697. Diethylaminobenzaldehyde Is a Covalent, Irreversible Inactivator of ALDH7A1. View Source
